molecular formula C15H13NO3 B1601502 2-(3-Benzamidophenyl)acetic acid CAS No. 64198-92-1

2-(3-Benzamidophenyl)acetic acid

Cat. No. B1601502
CAS RN: 64198-92-1
M. Wt: 255.27 g/mol
InChI Key: NHHLTORYOVGHJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthetic methods for producing indole derivatives, including this compound, have attracted significant interest. Researchers have explored various approaches, such as the Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, and more .

Scientific Research Applications

Environmental and Biological Monitoring of Benzene

A study conducted on the metabolites of benzene, such as S-phenylmercapturic acid (SPMA), in children and adolescents revealed insights into environmental exposures. Benzene, a known carcinogen, was analyzed through its metabolites in urine samples, highlighting the pervasive nature of this substance in everyday environments. The research underlines the importance of monitoring and reducing benzene exposure to mitigate health risks, especially in younger populations (Schwedler et al., 2020).

Pharmacokinetics and Clinical Trials

Flavone acetic acid, another benzene-acetic acid derivative, was evaluated for its pharmacokinetic properties and therapeutic potential in a phase I clinical trial. This study aimed to understand the drug's behavior in the body and its possible applications in treating certain cancers. Although the trial did not observe significant tumor responses, the research contributes to the broader understanding of how such compounds can be utilized in oncology (Havlin et al., 1991).

Novel Therapeutic Applications

In the realm of novel therapeutic applications, NCX-1000, a nitric oxide–releasing derivative of ursodeoxycholic acid, demonstrated an interesting case. Although the primary focus was on cirrhosis and portal hypertension, the methodology and pharmacological interventions reflect the ongoing search for new applications of acetic acid derivatives in treating complex diseases (Berzigotti et al., 2010).

Occupational Exposure Biomarkers

Research on the correlation between environmental exposure to low levels of benzene and biological exposure indexes has led to the development of more accurate biomarkers for occupational health. Such studies are crucial for improving workplace safety standards and reducing the risk of exposure to harmful substances (Carrieri et al., 2010).

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. For instance, in the context of treating infections in the ear canal, it acts as an antimicrobial agent .

Future Directions

Research on indole derivatives, including 2-(3-Benzamidophenyl)acetic acid, continues to be an attractive area. Scientists explore their biological potential, clinical applications, and novel synthesis methods .

properties

IUPAC Name

2-(3-benzamidophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(18)10-11-5-4-8-13(9-11)16-15(19)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHLTORYOVGHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516738
Record name (3-Benzamidophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64198-92-1
Record name (3-Benzamidophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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